molecular formula C12H13F3O2S B14066231 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14066231
M. Wt: 278.29 g/mol
InChI Key: WZXRPMNYCCJZLF-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route may include:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The ethoxy group and ketone moiety may also play roles in binding and reactivity .

Comparison with Similar Compounds

1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds like:

The presence of the trifluoromethylthio group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, stability, and reactivity.

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-8(16)11-9(17-4-2)6-5-7-10(11)18-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

WZXRPMNYCCJZLF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OCC

Origin of Product

United States

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